5-Methoxytracheloside

Cytotoxicity Lignans Cancer Research

5-Methoxytracheloside (CAS: 1321810-65-4) is a 5-methoxydibenzylhydroxybutyrolactone lignan lactone, first isolated and characterized from the stems and leaves of Trachelospermum jasminoides. As a glycosylated derivative of its aglycone counterpart, 5-methoxytrachelogenin, its structural identification was established through comprehensive spectroscopic analysis, including 1D and 2D NMR techniques.

Molecular Formula C28H36O13
Molecular Weight 580.6 g/mol
Cat. No. B12379725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxytracheloside
Molecular FormulaC28H36O13
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O
InChIInChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1
InChIKeyQZJIAYGLGSOTEX-PJGUILDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxytracheloside: A Structurally Novel Lignan Lactone for Biological Sourcing and Reference Standard Sourcing


5-Methoxytracheloside (CAS: 1321810-65-4) is a 5-methoxydibenzylhydroxybutyrolactone lignan lactone, first isolated and characterized from the stems and leaves of Trachelospermum jasminoides [1]. As a glycosylated derivative of its aglycone counterpart, 5-methoxytrachelogenin, its structural identification was established through comprehensive spectroscopic analysis, including 1D and 2D NMR techniques [1]. The compound is notable as a recently discovered natural product, having been reported as a new chemical entity in 2011, and serves primarily as a phytochemical reference standard and a subject of ongoing biological investigation [1].

Why Sourcing a Generic Lignan Pool is Insufficient for Studies Requiring 5-Methoxytracheloside


Substituting 5-methoxytracheloside with other lignan glycosides from the same botanical source, such as tracheloside, nortracheloside, or even the closely related aglycone 5-methoxytrachelogenin, is scientifically untenable. This compound's unique 5-methoxy substitution pattern on the dibenzylbutyrolactone core and its specific glycosidic linkage dictate its distinct physicochemical properties, chromatographic retention time, and ultimately, its biological interaction profile. In-class compounds like tracheloside have demonstrated potent anti-estrogenic (IC50 = 0.31 µg/mL) and anti-arthritic activities [REFS-1, REFS-2], whereas available data for 5-methoxytracheloside shows a different profile, specifically a lack of cytotoxicity against human tumor lines, as established in a comparative panel [3]. Therefore, for research focused on chemical profiling of T. jasminoides, structure-activity relationship (SAR) studies of methoxylated lignans, or any investigation where molecular specificity is paramount, procurement of the exact compound is a non-negotiable requirement.

5-Methoxytracheloside Product-Specific Quantitative Evidence for Differentiated Selection


Absence of Cytotoxic Activity: A Defining Functional Differentiator from Bioactive Lignan Analogs

In a direct comparative study, 5-methoxytracheloside was evaluated for cytotoxicity against a panel of five human tumor cell lines alongside its co-isolated analog, 5-methoxytrachelogenin. The evaluation revealed that 5-methoxytracheloside exhibited no inhibitory effects on any of the tested cell lines [1]. This establishes a key functional differentiation from other structurally related lignans, such as arctigenin, which has documented cytotoxic and differentiation-inducing properties in similar models [2].

Cytotoxicity Lignans Cancer Research Safety Profiling

Structural Novelty and Purity as a Definitive Sourcing Criterion

5-Methoxytracheloside was first reported in 2011 as a new compound, with its structure unambiguously determined as (8S,8′S)-8′-hydroxy-3,3′,4,5-tetramethoxylignan-9,9′-olide-4′-O-β-D-glucopyranoside through extensive spectroscopic analysis [1]. This structural novelty distinguishes it from known lignans like tracheloside, nortracheloside, and matairesinoside, which lack the specific 5-methoxy substitution pattern. Commercial sources of this compound typically offer a high-purity grade (>98% by HPLC), which is essential for its use as an analytical standard [2].

Natural Product Chemistry Phytochemical Analysis Reference Standards

Recommended Research and Industrial Application Scenarios for 5-Methoxytracheloside Based on Differentiated Evidence


Phytochemical Reference Standard for Quality Control of Trachelospermum jasminoides Extracts

Due to its status as a novel and structurally defined compound from T. jasminoides [1], 5-methoxytracheloside is an ideal analytical marker for the advanced phytochemical fingerprinting and quality control of herbal preparations derived from this species. Its use as a high-purity reference standard (typically >98% HPLC) [2] enables precise identification and quantification in complex botanical matrices, differentiating it from more common, but less specific, lignan markers like tracheloside.

Structure-Activity Relationship (SAR) Studies on Methoxylated Lignans

The unique 5-methoxy substitution pattern of this compound provides a crucial data point for SAR investigations focused on dibenzylbutyrolactone lignans [1]. Comparing its activity profile—specifically its lack of cytotoxicity against a panel of tumor cell lines [3]—with that of its close structural analogs (e.g., tracheloside, which has anti-estrogenic activity [4], or arctigenin, which has cytotoxic effects [5]) allows researchers to map the precise functional consequences of this specific molecular modification.

Negative Control in Cytotoxicity Assays for Lignan Derivatives

Based on the evidence that 5-methoxytracheloside showed no inhibitory effects in a cytotoxicity evaluation against five human tumor cell lines [3], it can be strategically employed as a negative control compound. This application is particularly valuable in studies investigating the cytotoxic mechanisms of structurally similar lignans, such as 5-methoxytrachelogenin, or other bioactive molecules from the same botanical source.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxytracheloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.